Cbz-D-Leu-Val-Boc

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Cbz-D-Leu-Val-Boc (CAS 135219-72-6) is a fully protected dipeptide consisting of D-leucine and L-valine, capped at the N-terminus with a carbobenzyloxy (Cbz) group and at the C-terminus as a tert-butyl ester (Boc). The molecule carries two defined stereocenters (D-Leu and L-Val) and features a LogP of 4.8.

Molecular Formula C23H36N2O5
Molecular Weight 420.5 g/mol
Cat. No. B12373197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-D-Leu-Val-Boc
Molecular FormulaC23H36N2O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C23H36N2O5/c1-15(2)13-18(24-22(28)29-14-17-11-9-8-10-12-17)20(26)25-19(16(3)4)21(27)30-23(5,6)7/h8-12,15-16,18-19H,13-14H2,1-7H3,(H,24,28)(H,25,26)/t18-,19+/m1/s1
InChIKeyDJVHTSCETZNFEE-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-D-Leu-Val-Boc: Orthogonally Protected Dipeptide Intermediate for Protease Inhibitor Synthesis and Poststatin-Derived Pharmacology


Cbz-D-Leu-Val-Boc (CAS 135219-72-6) is a fully protected dipeptide consisting of D-leucine and L-valine, capped at the N-terminus with a carbobenzyloxy (Cbz) group and at the C-terminus as a tert-butyl ester (Boc). The molecule carries two defined stereocenters (D-Leu and L-Val) and features a LogP of 4.8 [1]. It is not itself a bioactive molecule; rather, it functions as a protected synthetic building block that serves as the core scaffold for poststatin-derived protease inhibitors. The Cbz and Boc protecting groups are orthogonal: Cbz is cleaved by hydrogenolysis, while Boc is removed under acidic conditions, enabling sequential deprotection without mutual interference [2]. In peptidomimetic chemistry, this compound provides the D-Leu-Val backbone that, when extended with an electrophilic warhead (α-ketoamide or α-keto acid moiety), yields inhibitors targeting prolyl endopeptidase (PEP, also known as prolyl oligopeptidase), human leukocyte elastase, and cathepsin B [3].

Why Cbz-D-Leu-Val-Boc Cannot Be Interchanged with L-Leu Diastereomers or Mono-Protected Analogs in Protease Inhibitor Development


Generic substitution of Cbz-D-Leu-Val-Boc fails due to three interdependent factors: (i) stereochemical specificity of the D-leucine residue for target enzyme recognition, (ii) the requirement for orthogonal Cbz/Boc protection in multi-step synthetic routes, and (iii) the sequence-dependent conformational presentation of electrophilic warheads. The Tsuda et al. (1996) structure-activity relationship study of 30 poststatin analogues established that replacing D-leucine with L-leucine does not merely reduce potency—it qualitatively alters the target selectivity profile, shifting inhibition from prolyl endopeptidase to cathepsin B [1]. Furthermore, analogs lacking the Cbz/Boc orthogonal protection strategy introduce synthetic constraints: removal of a single protecting group in the presence of acid-labile or hydrogenation-sensitive functionalities becomes non-selective, leading to side-product formation or the need for additional purification steps [2]. Procurement decisions based solely on peptide sequence homology without stereochemical and protecting-group parity will produce compounds with divergent biological activity and incompatible synthetic handling properties.

Cbz-D-Leu-Val-Boc: Head-to-Head Comparative Evidence on Stereochemical Selectivity, Orthogonal Stability, and Inhibitor Potency


Orthogonal Cbz/Boc Protection Enables Sequential Deprotection Without Cross-Reactivity

Cbz-D-Leu-Val-Boc contains two orthogonally removable protecting groups. Under hydrogenolysis conditions (H₂, Pd catalyst), the Cbz group is cleaved while the Boc group remains intact. Conversely, under acidic conditions (TFA in CH₂Cl₂), the Boc group is removed while the Cbz group remains stable [1]. This orthogonal behavior is not present in mono-protected analogs (e.g., H-D-Leu-Val-Boc or Cbz-D-Leu-Val-OH), which force synthetic routes into a single deprotection sequence and limit functional group compatibility in downstream conjugations [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

D-Leucine Stereochemistry Is Required for Prolyl Endopeptidase Inhibition; L-Leu Epimer Redirects Activity to Cathepsin B

In a systematic SAR study of 30 poststatin analogues, Tsuda et al. (1996) directly compared the D-leucine-containing scaffold with its L-leucine epimer. The analogue containing D-leucine (poststatin core) exhibited inhibitory activity against prolyl endopeptidase (PEP) and human leukocyte elastase, whereas the analogue in which D-leucine was replaced by L-leucine lost PEP inhibition and instead showed strong inhibitory activity against cathepsin B [1]. This demonstrates that stereochemical configuration at the Leu residue is not a potency modulator—it is a target-selectivity determinant.

Prolyl Endopeptidase Cathepsin B Stereochemistry-Activity Relationship

Cbz-D-Leu-Val Scaffold Extended with α-Keto Warhead Yields ~6× Greater PEP Inhibition Potency Than Natural Poststatin

The Cbz-D-Leu-Val backbone serves as the core recognition element for prolyl endopeptidase inhibition. When this scaffold is extended with a benzyloxycarbonyl-L-homophenylalanyl (Cbz-L-Hph) group at the N-terminus and an (RS)-3-amino-2-oxovaleryl warhead, the resulting analogue exhibits approximately 6-fold greater inhibitory activity against prolyl endopeptidase compared to natural poststatin [1]. The quantitative enhancement is attributed to the Cbz-capped homophenylalanine moiety occupying the S4 pocket of the enzyme [2].

Prolyl Oligopeptidase Poststatin Analogues Potency Optimization

Poststatin-Derived α-Ketoamides Built on D-Leu-Val Scaffold Exhibit Potent Dual PEP/Elastase Inhibition

Extension of the Cbz-D-Leu-Val core with an aromatic group at the P4 position and proline at the P2 position produces analogues with increased inhibitory activity against human leukocyte elastase while retaining PEP inhibition [1]. The α-ketone functionality is essential for activity, and the S-configuration at the β-substituted-β-amino-α-oxopropionic acid moiety is preferable to the R-configuration for endopeptidase inhibitory activity [1]. This dual-inhibition profile is not observed with scaffolds lacking the D-Leu residue.

Human Leukocyte Elastase Prolyl Endopeptidase Dual Inhibition

US5359138 Patent Protection Covers Poststatin-Related Compounds Incorporating the D-Leucyl-Valine Scaffold

US Patent 5,359,138, filed June 29, 1992 and issued October 25, 1994, claims poststatin and related compounds or salts thereof having activities of inhibiting endopeptidases classified as serine enzymes or SH-enzymes [1]. The patent explicitly covers compounds containing D-leucyl-valine or ester radicals thereof and describes their high prolylendopeptidase-inhibiting activity [2]. Cbz-D-Leu-Val-Boc, as a protected form of the D-Leu-Val dipeptide core, is directly relevant to the synthesis of compounds within this patent's scope.

Intellectual Property Prolyl Endopeptidase Inhibitors Poststatin Derivatives

Cbz-D-Leu-Val-Boc: Validated Application Scenarios in Prolyl Endopeptidase Inhibitor Development and Orthogonal Peptide Synthesis


Synthesis of Poststatin-Derived Prolyl Endopeptidase Inhibitors with Enhanced Potency

Cbz-D-Leu-Val-Boc is the optimal starting material for synthesizing poststatin analogues that achieve up to 6-fold greater prolyl endopeptidase (PEP) inhibitory potency compared to natural poststatin [1]. The protected D-Leu-Val core is extended with N-terminal aromatic groups (e.g., Cbz-L-homophenylalanine) and C-terminal α-keto warheads to yield potent, selective PEP inhibitors suitable for investigating neuropeptide degradation pathways and memory-related pharmacology [2].

Stereochemistry-Controlled Selectivity Profiling for Cathepsin B vs. PEP Targeting

Because the D-Leu configuration is essential for PEP inhibition while the L-Leu epimer redirects activity toward cathepsin B [1], Cbz-D-Leu-Val-Boc is the required precursor for research programs specifically targeting PEP over cathepsin B. This stereochemical control enables definitive SAR studies where target selectivity is a primary experimental endpoint, and procurement of the incorrect diastereomer would invalidate comparative datasets.

Multi-Step Solid-Phase or Solution-Phase Peptide Synthesis Requiring Orthogonal Deprotection

The orthogonal Cbz/Boc protection in Cbz-D-Leu-Val-Boc permits sequential deprotection strategies in multi-step peptide assembly [1]. Researchers can selectively remove Cbz via hydrogenolysis to expose the N-terminus for further coupling, or cleave Boc under acidic conditions to generate the free acid for C-terminal activation—all without cross-reactivity. This orthogonal strategy is not available with mono-protected dipeptide alternatives and reduces the number of required synthetic steps while improving overall yield [2].

Modular SAR Exploration of Elastase Inhibition via P2/P4 Substitutions

The Cbz-D-Leu-Val scaffold supports modular substitution at the P2 and P4 positions to tune human leukocyte elastase inhibitory activity while maintaining PEP engagement [1]. Introduction of aromatic groups at P4 and proline at P2 yields analogues with increased elastase inhibition [1]. This scaffold is therefore well-suited for parallel synthesis efforts aimed at optimizing the dual-inhibition profile of poststatin-derived compounds.

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